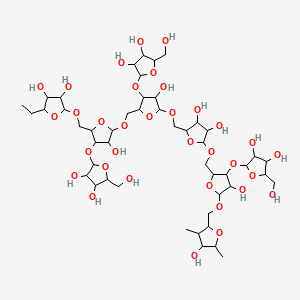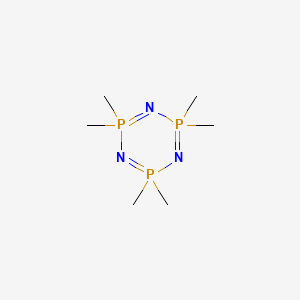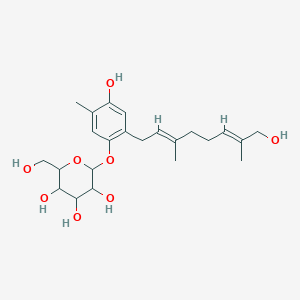
Araban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Araban, also known as arabinan, is a polysaccharide composed of arabinose units. It is a significant component of the cell walls of dicotyledonous plants and is often found in pectic substances. Arabinan is known for its structural complexity and its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Araban can be synthesized through enzymatic debranching of arabinan. The process involves the use of specific enzymes that target the arabinofuranose side chains, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of arabinan from plant sources such as sugar beet pulp. The extraction process includes enzymatic treatment to break down the complex polysaccharides into simpler forms, followed by purification steps to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Araban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Acetylated this compound derivatives
Applications De Recherche Scientifique
Araban has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polysaccharide structures and reactions.
Biology: Plays a role in plant physiology and cell wall structure studies.
Medicine: Investigated for its potential use in drug delivery systems and as a dietary fiber.
Industry: Used in the food industry as a stabilizer and thickening agent.
Mécanisme D'action
Araban exerts its effects primarily through its interaction with cell wall components. It forms a protective layer around hydrophobic colloids, preventing their aggregation and precipitation. This mechanism is particularly useful in the stabilization of colloidal systems in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galactan: Another polysaccharide found in plant cell walls, composed of galactose units.
Xylan: A polysaccharide made up of xylose units, also found in plant cell walls.
Uniqueness of Araban
This compound is unique due to its specific structure of arabinose units and its ability to form complex branched chains. This structural complexity gives it distinct properties and functionalities compared to other similar polysaccharides .
Propriétés
Formule moléculaire |
C48H80O34 |
|---|---|
Poids moléculaire |
1201.1 g/mol |
Nom IUPAC |
2-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(4-hydroxy-3,5-dimethyloxolan-2-yl)methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3 |
Clé InChI |
VVQRGNLNINKWNE-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
